1-(Bromomethyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Bromomethyl)cyclopentane-1-carboxylic acid is an organic compound featuring a cyclopentane ring substituted with a bromomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopentane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form cyclopentane-1,1-dicarboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield cyclopentane-1-methanol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Reduction: LiAlH4 or BH3 in ether or tetrahydrofuran (THF) under anhydrous conditions.
Major Products:
- Substitution: Cyclopentane-1-methanol, cyclopentane-1-amine, cyclopentane-1-thiol.
- Oxidation: Cyclopentane-1,1-dicarboxylic acid.
- Reduction: Cyclopentane-1-methanol .
Scientific Research Applications
1-(Bromomethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for cyclopentane derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopentane-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the carboxylic acid group can participate in hydrogen bonding and acid-base reactions. These interactions facilitate the compound’s incorporation into various chemical and biological pathways .
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
1-Bromocyclopentane: Lacks the carboxylic acid group, limiting its applications in acid-base chemistry.
Cyclopentane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and solubility properties.
Uniqueness: 1-(Bromomethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the cyclopentane ring. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C7H11BrO2 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
1-(bromomethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11BrO2/c8-5-7(6(9)10)3-1-2-4-7/h1-5H2,(H,9,10) |
InChI Key |
YUGJOYVMDZHNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)C(=O)O |
Origin of Product |
United States |
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